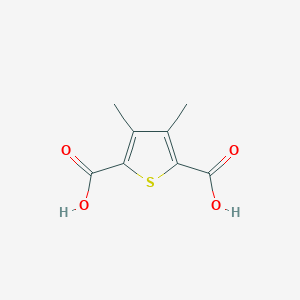

3,4-Dimethylthiophene-2,5-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

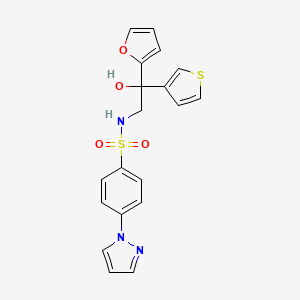

3,4-Dimethylthiophene-2,5-dicarboxylic acid is a chemical compound with the CAS Number: 99595-92-3 . It has a molecular weight of 200.22 . It is a solid substance that is stored at room temperature . It is commonly used as an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular structure of 3,4-Dimethylthiophene-2,5-dicarboxylic acid consists of a thiophene ring with two carboxylic acid groups and two methyl groups . The InChI code for this compound is 1S/C8H8O4S/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h1-2H3,(H,9,10)(H,11,12) .Physical And Chemical Properties Analysis

3,4-Dimethylthiophene-2,5-dicarboxylic acid is a solid substance that is stored at room temperature . It has a molecular weight of 200.22 . The compound is white to light yellow in color and can be dissolved in some organic solvents, such as ethanol and dichloromethane .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

3,4-Dimethylthiophene-2,5-dicarboxylic acid and its derivatives have been extensively studied in the field of chemical synthesis and reactions. For instance, Suzuki et al. (1981) discovered that the reaction of 2,5-dimethylthiophene with copper(II) nitrate in acetic anhydride produced 3-nitro-2,5-dimethyl-thiophene and other compounds as major isolable products (Suzuki et al., 1981). Additionally, Paneque et al. (2005) investigated the C-H bond activation and C-C bond formation in the reaction of 2,5-dimethylthiophene with TpMe2Ir compounds, revealing insights into the activation of sp2 and sp3 C-H bonds and the formation of new C-C bonds (Paneque et al., 2005).

Bromodecarboxylation

The bromodecarboxylation reaction of thiophenecarboxylic acids has been explored, with Zwanenburg and Wynberg (2010) reporting the transformation of the disodium salt of 3,4-dimethylthiophene-2,5-dicarboxylate with bromine in water to form 2,5-dibromo-3,4-dimethylthiophene. This reaction has significant synthetic potential (Zwanenburg & Wynberg, 2010).

Organic Electronics and Functionalization

The compound's derivatives have applications in organic electronics and material science. For example, Zhang et al. (2014) synthesized 3,4-(Hydroxymethyl-ethylenedioxy)thiophene and its isomers from dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, highlighting their potential in organic electronic devices (Zhang et al., 2014).

Photochromic Materials

3,4-Dimethylthiophene-2,5-dicarboxylic acid and its derivatives are also significant in the development of photochromic materials. Shirinyan et al. (2001) proposed a novel route for synthesizing 3,4-dithienylfuran-2,5-dione type photochromes from 2,5-dimethylthiophene, which are useful in developing photo-responsive materials (Shirinyan et al., 2001).

Catalysis

In the field of catalysis, the reaction of 2,5-dimethylthiophene with copper (I) catalysts has been explored. Peeters et al. (1994) prepared 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene using Cu(I)Br as a catalyst, demonstrating the potential of these compounds in catalytic processes (Peeters et al., 1994).

DNA Interaction Studies

The interaction of derivatives of 3,4-Dimethylthiophene-2,5-dicarboxylic acid with DNA has been investigated. Brett et al. (2003) studied the electrochemistry of 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide and its interaction with dsDNA, providing insights into the potential biological applications of these compounds (Brett et al., 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,4-dimethylthiophene-2,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-3-4(2)6(8(11)12)13-5(3)7(9)10/h1-2H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXLBCRRSIYSPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2386878.png)

![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386879.png)

![2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2386880.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2386885.png)

![Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B2386887.png)

![1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386889.png)

![N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386894.png)

![Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2386895.png)

![1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2386899.png)